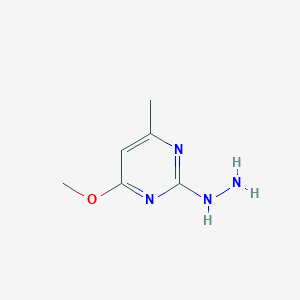

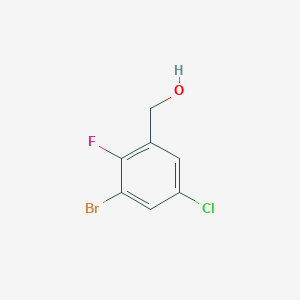

![molecular formula C15H13NO3S2 B2367126 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide CAS No. 2097883-77-5](/img/structure/B2367126.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide is a novel furan-2-carboxamide based small molecule. It has been identified as a selective microtubule stabilizing agent (MSA) with IC 50 ranging from 4 µM to 8 µM in different cancer cell lines .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The structure of these compounds is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular and electronic structures of furan-2-carboxamide derivatives have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis

Furan-2-carboxamide derivatives have been prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The reaction of 2,2′-dithiobis(benzenamine) with furan-2-carbonyl chloride produced the bis-amide compound .Physical And Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives have been characterized using a number of spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including the compound , have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antifungal Activity

Furan carboxamides, a class which includes the compound, were used in the treatment of fungal diseases of temperate grains and cereals . Despite being considered obsolete now, they laid the groundwork for the discovery of molecules with higher biological activity .

Anti-Ulcer Properties

Furan-containing compounds have been found to have anti-ulcer properties . This makes them potentially useful in the treatment of gastrointestinal disorders.

Diuretic Effects

Furan derivatives have been reported to exhibit diuretic effects . This could make them beneficial in managing conditions related to fluid retention.

Muscle Relaxant Properties

Furan compounds have been found to have muscle relaxant properties . This could potentially be useful in the treatment of muscle spasms and related conditions.

Anti-Inflammatory and Analgesic Effects

Furan derivatives have been reported to have anti-inflammatory and analgesic effects . This suggests potential applications in the management of pain and inflammation.

Antidepressant and Anti-Anxiety Effects

Furan compounds have been found to exhibit antidepressant and anti-anxiety effects . This suggests potential applications in the treatment of mental health disorders.

Anti-Cancer Properties

Furan derivatives have been found to have anti-cancer properties . This suggests potential applications in cancer treatment and prevention.

Mecanismo De Acción

Target of Action

The compound “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide” is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . They have been found to be effective against various types of bacteria and have been used as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

For instance, some furan/thiophene-2-carboxamide derivatives have been found to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound’s interaction with its targets could lead to changes in the function of these enzymes, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Given that some furan derivatives have been found to inhibit enzymes such as ache and bche , it can be inferred that the compound might affect cholinergic pathways. These pathways are involved in transmitting signals in the nervous system and play a crucial role in functions such as muscle movement, breathing, heart rate, and many others.

Result of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, presence of other substances, and light exposure can affect the compound’s stability and activity. For instance, furan carboxamides have been used as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter in environmental photochemistry .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-10(9-16-15(18)11-3-1-7-19-11)12-5-6-14(21-12)13-4-2-8-20-13/h1-8,10,17H,9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQYKEXLSCGTRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

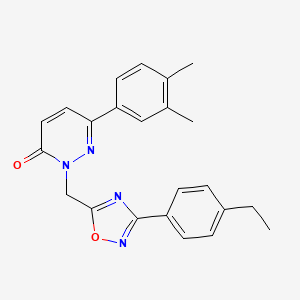

![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)

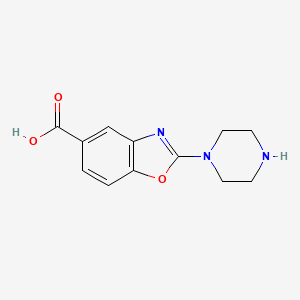

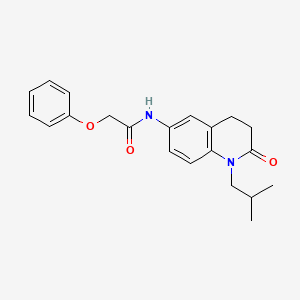

![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)

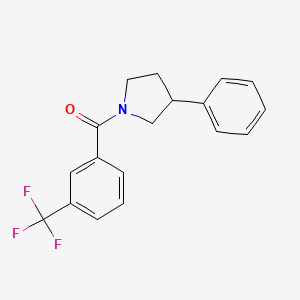

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)

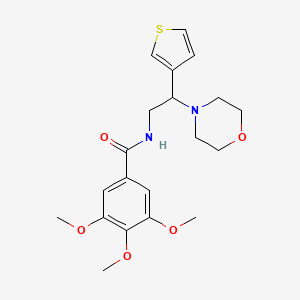

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)